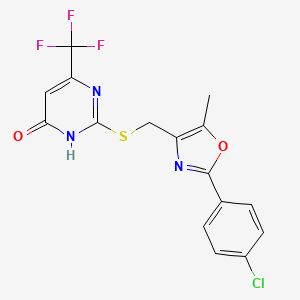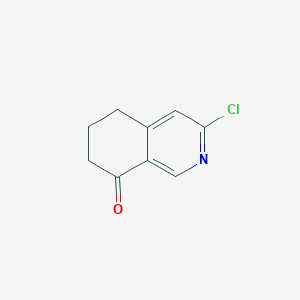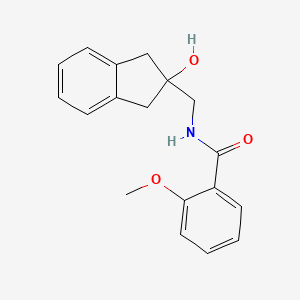![molecular formula C18H19N3O4 B2842972 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034451-65-3](/img/structure/B2842972.png)
(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a 2,3-dihydrobenzo[b][1,4]dioxin core structure . This core is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide have been synthesized as PARP1 inhibitors . The synthesis involved chemical modifications, analogue synthesis, and scaffold hopping .Aplicaciones Científicas De Investigación
Potential Applications in Biocatalysis and Environmental Bioremediation
Research on the oxidation of aromatic compounds by enzymes like lignin peroxidase from Phanerochaete chrysosporium demonstrates the potential for utilizing complex organic molecules in environmental bioremediation. These enzymes can oxidize a range of aromatic compounds, including polycyclic aromatic hydrocarbons and heterocyclic compounds, which are models of moieties of asphaltene molecules. This suggests that similarly complex organic molecules could be targeted for the breakdown of environmental pollutants through biocatalytic processes (Vázquez-Duhalt, Westlake, & Fedorak, 1994).
Implications in Synthetic Organic Chemistry
The synthesis and study of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related molecules underline the importance of complex organic molecules in the synthesis of intermediates for pharmaceuticals, agrochemicals, and materials science. Such research highlights the role of these compounds in facilitating the development of new synthetic pathways and materials with specific functional properties (Huang et al., 2021).
Applications in Antimicrobial and Antioxidant Research
The exploration of antimicrobial and antioxidant activities of novel compounds, as seen in the synthesis and evaluation of bis-α,β-unsaturated ketones, and pyridine derivatives, points to the potential use of complex organic molecules in developing new therapeutic agents. These compounds' ability to inhibit microbial growth and oxidative stress suggests a pathway for designing new drugs and protective agents based on similar molecular frameworks (Altalbawy, 2013).
Role in Advanced Material Synthesis
Research into the synthesis of luminescent materials, such as 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcases the application of complex organic molecules in creating low-cost luminescent materials for displays, lighting, and sensors. The ability to tune optical properties through chemical modifications underscores the versatility of these molecules in materials science (Volpi et al., 2017).
Propiedades
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-17(25-15-6-3-2-5-14(15)23-12)18(22)21-10-8-13(11-21)24-16-7-4-9-19-20-16/h2-7,9,12-13,17H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYMCAXIGVPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)
![1-(Benzenesulfonyl)-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2842893.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2842895.png)




![5-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2842902.png)




